UK 356618

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Matrix Metalloproteinase 3 (MMP3)

Specific Scientific Field: Biochemistry and Pharmacology

Summary of the Application: UK-356618 is a potent, selective inhibitor of Matrix metalloproteinase MMP3 (stromelysin-1). It has been used to study its effect on amitriptyline-induced glial cell line-derived neurotrophic factor (GDNF) mRNA expression and to confirm its influence on amitriptyline-induced zymographic MMP-9 activation in rat C6 astroglial cells .

Methods of Application: The compound is typically dissolved in DMSO to a concentration of ≥25 mg/mL and stored at 2-8°C . It is then applied to the cells in vitro to study its effects.

Results or Outcomes: UK 356618 has shown the potential to inhibit interleukin (IL)-6-induced cell migration in NCI H446 small cell lung cancer cells in vitro . The IC50 of MMP-3 is 5.9 nM, and it has a selectivity of 140-fold vs MMP-1, -2, -9, and -14 .

Reduction of Hyperglycemia-Exacerbated Brain Damage

Specific Scientific Field: Neuroscience

Summary of the Application: UK 356618 has been used in studies investigating its effects on hyperglycemia-exacerbated brain damage .

Methods of Application: In these studies, UK 356618 is administered in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO) .

Results or Outcomes: The compound has been found to reduce hyperglycemia-exacerbated increases in brain edema and hemorrhagic transformation in the cortex and striatum .

Inhibition of IL-6-Induced Migration in Small Cell Lung Cancer Cells

Specific Scientific Field: Oncology

Summary of the Application: UK 356618 has been used to study its potential to inhibit interleukin (IL)-6-induced cell migration in NCI H446 small cell lung cancer cells in vitro .

Results or Outcomes: UK 356618 has shown the potential to inhibit interleukin (IL)-6-induced cell migration in NCI H446 small cell lung cancer cells in vitro .

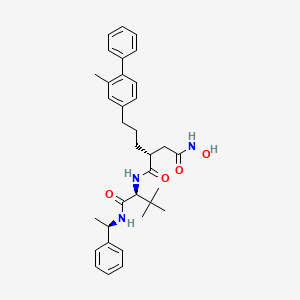

UK 356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), a key enzyme involved in the degradation of extracellular matrix components. The compound has a chemical structure characterized by its specific binding affinity to MMP-3, with an inhibitory concentration (IC50) of approximately 5.9 nanomolar. This selectivity is significant as it distinguishes UK 356618 from other matrix metalloproteinases, making it a valuable tool in biological research and potential therapeutic applications .

- No information is currently available on the mechanism of action of this specific compound.

- Further research would be needed to determine its potential biological activity or function.

- Safety information is similarly unavailable without dedicated research on this compound.

- Amides can generally be irritants, so handling with appropriate precautions would be advisable.

- The presence of aromatic rings suggests potential concerns for long-term exposure, but this requires further investigation.

UK 356618 primarily functions through competitive inhibition of MMP-3 activity. The compound binds to the active site of MMP-3, preventing substrate access and subsequent proteolytic activity. This mechanism can be summarized as follows:

- Binding: UK 356618 interacts with the MMP-3 active site.

- Inhibition: The binding prevents the enzyme from cleaving its substrates, which are typically components of the extracellular matrix.

- Outcomes: This inhibition can lead to decreased tissue remodeling, which is crucial in various pathological conditions, including cancer metastasis and inflammatory diseases .

The biological activity of UK 356618 is primarily linked to its role as an MMP-3 inhibitor. By inhibiting this enzyme, UK 356618 may have therapeutic implications in conditions characterized by excessive matrix degradation, such as:

- Cancer: Inhibiting MMP-3 can reduce tumor invasion and metastasis.

- Arthritis: Reducing MMP-3 activity may alleviate joint degradation.

- Cardiovascular Diseases: MMP-3 has been implicated in vascular remodeling; thus, its inhibition could be beneficial .

In vitro studies have demonstrated that UK 356618 exhibits minimal activity against other MMPs, highlighting its selectivity and potential for targeted therapies.

The synthesis of UK 356618 involves multiple steps typical for organic compounds aimed at achieving high purity and yield. While specific synthetic routes may vary, a general approach includes:

- Starting Materials: Selection of appropriate precursors that contain functional groups compatible with subsequent reactions.

- Reactions: Employing techniques such as coupling reactions, cyclization, and functional group modifications to construct the core structure.

- Purification: Utilizing chromatography methods to isolate and purify the final product.

The detailed synthetic pathway may involve proprietary methods not disclosed in public literature but typically adheres to established organic synthesis protocols .

UK 356618 has several applications in both research and potential clinical settings:

- Research Tool: Used in studies investigating the role of MMP-3 in various biological processes.

- Therapeutic Potential: As an MMP-3 inhibitor, it may be explored for treating diseases characterized by excessive matrix degradation, such as cancer and degenerative joint diseases.

- Drug Development: Serves as a lead compound for developing more selective MMP inhibitors with improved pharmacological profiles .

Interaction studies involving UK 356618 focus on its binding affinity and selectivity among various metalloproteinases. Research indicates that UK 356618 exhibits a high degree of selectivity for MMP-3 over other related enzymes, such as:

- MMP-1

- MMP-2

- MMP-9

- MMP-13

- MMP-14

These studies are crucial for understanding the compound's mechanism of action and potential side effects when used therapeutically .

Several compounds exhibit similar properties to UK 356618 in terms of being matrix metalloproteinase inhibitors. Below is a comparison highlighting their unique features:

UK 356618 stands out due to its exceptional selectivity for MMP-3 compared to these other compounds, making it particularly valuable for targeted therapeutic strategies.

Synthesis Routes and Chemical Transformations

UK 356618 represents a significant advancement in the development of potent and selective matrix metalloproteinase-3 inhibitors through the succinyl hydroxamic acid chemical class [1] [2] [3]. The compound emerged from extensive structure-activity relationship studies conducted at Pfizer, where researchers systematically optimized both P1' and P3' substituent groups to achieve unprecedented selectivity for MMP-3 over other matrix metalloproteinases [3].

The synthetic approach to UK 356618 follows the established methodology for succinyl hydroxamic acid derivatives, involving the construction of the core butanediamide backbone with specific stereochemical configurations. The compound contains three distinct chiral centers, designated as (2R), (2S), and (1R) configurations, which are critical for its biological activity [4] [5]. The synthetic route requires careful control of stereochemistry to ensure the desired enantiomeric purity, as evidenced by the compound's optical activity of [α]/D >+25.0° when measured at a concentration of 0.5 mg/mL in methanol [6] [5].

The key structural features of UK 356618 include a central succinyl hydroxamic acid moiety that serves as the zinc-binding pharmacophore, essential for metalloproteinase inhibition [1] [7]. The molecule incorporates a 3-methyl-4-phenylphenyl propyl side chain that provides selectivity for MMP-3, along with a bulky tert-butyl group and a phenylethyl substituent that contribute to the compound's overall binding affinity and selectivity profile [4] [8].

Key Intermediates in UK 356618 Preparation

The preparation of UK 356618 involves several critical intermediates that must be synthesized with high purity and correct stereochemistry. The synthetic pathway begins with the construction of the (2R)-amino acid derivative containing the 3-methyl-4-phenylphenyl propyl side chain. This intermediate requires careful handling to maintain the R-configuration at the alpha carbon, which is essential for the compound's biological activity [3].

The hydroxamic acid functionality is introduced through the conversion of the corresponding carboxylic acid or ester intermediate. This transformation requires the use of hydroxylamine derivatives under carefully controlled conditions to prevent racemization or decomposition of the sensitive functional groups [2]. The hydroxamic acid group serves as the critical zinc-binding moiety that coordinates with the catalytic zinc ion in the MMP-3 active site [1] [9].

The (2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl intermediate represents another crucial building block in the synthetic sequence. This fragment incorporates the bulky tert-butyl group and the phenylethyl substituent, both of which are essential for achieving the high selectivity observed for MMP-3 over other matrix metalloproteinases [7] [10]. The correct stereochemistry at both chiral centers must be maintained throughout the synthetic sequence to ensure optimal biological activity.

Structure-Activity Relationship Development

The development of UK 356618 was guided by comprehensive structure-activity relationship studies that identified key structural features required for potent and selective MMP-3 inhibition. The compound emerged as the most potent member of a series of succinyl hydroxamic acids designated as compounds 4a through 4o, with UK 356618 corresponding to compound 4j in the original research series [2] [3].

The structure-activity relationship studies revealed that the 3-methyl-4-phenylphenyl propyl side chain in the P1' position provides optimal binding interactions with the MMP-3 active site. This substitution pattern contributes significantly to the compound's selectivity over other matrix metalloproteinases, particularly MMP-1, against which UK 356618 shows greater than 140-fold selectivity [3]. The presence of the methyl group in the 3-position of the biphenyl system appears to be crucial for maintaining the desired selectivity profile.

The P3' position modifications focused on the incorporation of bulky substituents that would occupy the S3' subsite of MMP-3 effectively while creating steric clashes with other MMP subtypes. The tert-butyl group in this position provides optimal van der Waals interactions and contributes to the compound's remarkable selectivity. The phenylethyl substituent adds additional hydrophobic interactions that enhance binding affinity while maintaining selectivity [10] [8].

The hydroxamic acid chelating group remains essential for zinc coordination in the MMP-3 active site. Structure-activity studies confirmed that this functional group cannot be replaced without significant loss of potency, as it provides the primary binding interaction with the catalytic zinc ion [1] [9]. The succinyl spacer connecting the hydroxamic acid to the rest of the molecule provides the optimal geometry for zinc coordination while allowing the side chains to interact effectively with the enzyme subsites.

Analytical Quality Control Parameters

UK 356618 is characterized by stringent analytical quality control parameters that ensure consistent biological activity and chemical purity. The compound is routinely obtained with a purity of ≥98% as determined by high-performance liquid chromatography, indicating excellent synthetic methodology and purification procedures [6] [5]. This high purity is essential for reliable biological assays and ensures reproducible results in research applications.

The molecular weight of UK 356618 is precisely determined as 557.72 g/mol, with an exact mass of 557.32535686 Da as confirmed by high-resolution mass spectrometry [4]. These values are consistent with the molecular formula C34H43N3O4 and provide definitive confirmation of the compound's identity. The compound's InChI key (JJHRUUKMPWUYIB-HVOSOHGQSA-N) serves as a unique identifier for database searches and chemical registry purposes [4] [8].

Optical rotation measurements confirm the compound's stereochemical integrity, with [α]/D >+25.0° when measured at 0.5 mg/mL in methanol [6] [5]. This parameter is crucial for verifying that the correct stereoisomer has been synthesized, as the biological activity is highly dependent on the specific three-dimensional arrangement of the molecule. The compound exhibits good solubility in dimethyl sulfoxide (≥25 mg/mL), which facilitates preparation of stock solutions for biological assays [6] [5].

The compound is supplied as a white to tan powder that should be stored at 2-8°C to maintain stability [6] [5]. The physical appearance and storage requirements are consistent with the compound's chemical structure and provide guidance for proper handling and storage. Quality control analyses include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural integrity and purity.

Chromatographic analysis using high-performance liquid chromatography provides detailed information about the compound's purity profile and identifies any potential impurities or degradation products [6] [5]. The compound's retention time and peak shape are characteristic parameters that can be used for identification and quantification purposes. The analytical methods employed ensure that UK 356618 meets the stringent quality standards required for research applications and provide confidence in the compound's identity and purity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant